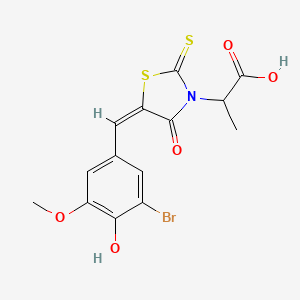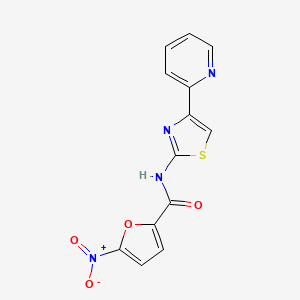
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of this compound has been described in several studies . The yield of the synthesis process varies, but it has been reported to be as high as 94% . The synthesis process involves several steps, including reactions with various reagents and purification processes .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . These analyses provide detailed information about the chemical shifts of the protons and carbon atoms in the molecule, which can be used to infer the structure of the compound .Chemical Reactions Analysis
Thiazoles, the parent compounds of “this compound”, are known to undergo various chemical reactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is an orange-red solid with a melting point of 72-74°C . The FT-IR spectrum shows peaks at 1335, 1593, 1531, 1331, 1505 cm-1 . The 1H NMR and 13C NMR spectra provide information about the chemical shifts of the protons and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Research on the synthesis and transformations of compounds structurally related to "5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide" has been extensive. El’chaninov, Aleksandrov, and Stepanov (2018) developed a synthesis route for 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, starting from N-methylation of 5-nitro-1H-indazole and including several steps like reduction, condensation, and oxidation. This study showcases the compound's potential for creating heterocyclic structures with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).
Analytical and Spectral Studies
Patel (2020) conducted analytical and spectral studies on organic ligands containing the furan ring, highlighting the synthesis, characterization, and chelating properties of these ligands. The study aimed to explore the antimicrobial activities of these compounds, suggesting the broader applicability of furan-containing compounds in developing antimicrobial agents (Patel, 2020).
Electrophilic Substitution Reactions
Aleksandrov, El’chaninov, and Zablotskii (2019) investigated the electrophilic substitution reactions of a synthesized compound through condensation and treatment processes leading to the formation of 2-(fur-2-yl)thiazolo[4,5-f]quinoline. This study provides insight into the compound's reactivity, contributing to the understanding of its potential for further chemical transformations (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Antibacterial Activity
Hassan et al. (2020) designed and synthesized nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, to evaluate their antibacterial properties against Gram-positive and Gram-negative bacteria. This research underscores the potential of furan-containing compounds as templates for antibacterial drug development (Hassan et al., 2020).
Fundamental Chemical Properties
Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole, furan, and their nitro derivatives, providing fundamental insights into the chemical properties of nitrofuran compounds. Understanding these properties is crucial for the development of novel compounds with specific chemical behaviors (Esseffar et al., 2002).
Mecanismo De Acción
While the specific mechanism of action of “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is not mentioned in the retrieved papers, thiazole derivatives are known to exhibit a wide range of biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .
Direcciones Futuras
Thiazoles and their derivatives have shown promising biological activities, suggesting potential for future research and development . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of future research .
Propiedades
IUPAC Name |
5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(10-4-5-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-1-2-6-14-8/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFTUXQMPOLTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

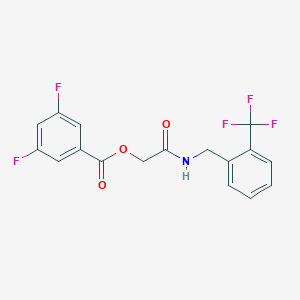
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)
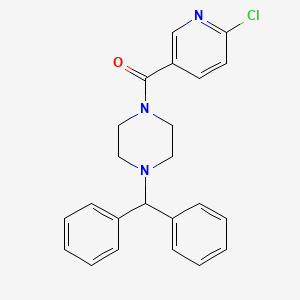
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)
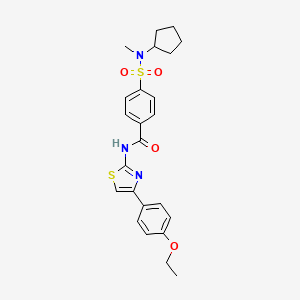
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)
